molecular formula C11H17NO4 B8226451 (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B8226451
M. Wt: 227.26 g/mol
InChI Key: SDTQQTUDFXUEEX-FXQIFTODSA-N
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Description

This compound is a bicyclic proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄ (molecular weight: 227.26 g/mol), with a bicyclo[3.1.0]hexane core that imposes significant ring strain and conformational rigidity. The stereochemistry (1S,4R,5S) dictates its three-dimensional interactions, making it valuable in peptide synthesis and drug design for modulating bioavailability and target binding .

Properties

IUPAC Name

(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTQQTUDFXUEEX-FXQIFTODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and aziridine derivatives.

    Cyclization: A key step involves the cyclization of these starting materials to form the azabicyclo[3.1.0]hexane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Protection and Functionalization: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using Boc anhydride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated significant inhibition of cell growth in A549 and HeLa cell lines, suggesting a mechanism involving apoptosis induction.

Neuroprotective Effects

Emerging research suggests that (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid may have neuroprotective properties:

  • A rodent model study focused on Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 1: Anticancer Properties

A comprehensive investigation into the anticancer properties of azabicyclic compounds revealed that this compound significantly inhibited the proliferation of cancer cells through apoptosis pathways.

Case Study 2: Neuroprotection

Research focusing on neuroprotection demonstrated that this compound has the potential to mitigate cognitive decline in models of Alzheimer's disease by reducing amyloid plaque accumulation and enhancing synaptic function.

Mechanism of Action

The mechanism of action of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can inhibit or activate biological pathways. The Boc group provides stability and protection during these interactions, ensuring the compound remains active under physiological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Substituent Differences
Compound Name Substituents Molecular Formula Key Features Reference
Target: (1S,4R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-4-carboxylic acid None C₁₁H₁₇NO₄ Baseline for comparison; unmodified bicyclo[3.1.0]hexane core
(1S,2S,5R)-6,6-Dichloro-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-Dichloro C₁₁H₁₅Cl₂NO₄ Chlorine atoms increase molecular weight (296.14 g/mol) and lipophilicity
(1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-Dimethyl C₁₃H₂₁NO₄ Methyl groups enhance steric bulk; molecular weight 255.31 g/mol
(1S,3S,4S)-2-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 5,5-Difluoro; bicyclo[2.2.1] C₁₂H₁₇F₂NO₄ Fluorine improves metabolic stability; altered ring system

Key Insights :

  • Chlorine and fluorine substituents enhance molecular weight and alter electronic properties, impacting solubility and reactivity .
  • Methyl groups increase lipophilicity but may reduce aqueous solubility .

Stereochemical Differences

Table 2: Stereochemical Impact on Properties
Compound Name Stereochemistry Biological Relevance Reference
Target: (1S,4R,5S) 1S,4R,5S Optimal conformation for binding to proteases or transporters
(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1R,2S,5S Altered spatial arrangement may reduce target affinity
(1S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid 1S,5R Carboxylic acid position shift (C1 vs. C4) affects hydrogen-bonding capabilities

Key Insights :

  • Positional isomers (e.g., carboxylic acid at C1 vs. C4) exhibit divergent hydrogen-bonding patterns, influencing interactions with enzymes or receptors .
  • Enantiomeric differences (e.g., 1R vs. 1S) can render compounds inactive or toxic in biological systems .

Ring System Modifications

Table 3: Bicyclic Core Variations
Compound Name Bicyclic System Ring Strain & Flexibility Reference
Target: Bicyclo[3.1.0]hexane [3.1.0] High ring strain; rigid, planar structure
2-Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] Larger ring system reduces strain; increased conformational flexibility
2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Intermediate strain; adaptable to protein pockets

Key Insights :

  • Bicyclo[3.1.0]hexane exhibits higher strain, favoring transition-state mimicry in enzyme inhibition .
  • Larger rings (e.g., [2.2.2]) improve synthetic accessibility but may reduce target selectivity .

Biological Activity

The compound (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is a bicyclic structure characterized by its unique stereochemistry and functional groups, which influence its biological activity and potential applications in medicinal chemistry. This article reviews various aspects of its biological activity, including structure-activity relationships, synthesis pathways, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H17_{17}N O4_{4}
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1932215-43-4
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the bicyclic structure through cyclization reactions.
  • Protection of amino groups using tert-butoxycarbonyl (Boc) groups to enhance stability during reactions.
  • Carboxylation to introduce the carboxylic acid moiety at the desired position.

The biological activity of this compound is influenced by its ability to interact with various biological macromolecules such as enzymes and receptors:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also interact with specific receptors, potentially influencing signaling pathways related to pain and inflammation.

Computational Predictions

Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers can assess potential pharmacological effects based on structural characteristics. Such analyses indicate possible therapeutic effects including anti-inflammatory and analgesic properties .

Case Studies and Research Findings

Several studies have explored the biological implications of similar azabicyclic compounds:

  • Anti-inflammatory Effects : Research has shown that azabicyclic compounds can exhibit significant anti-inflammatory activity in vitro and in vivo models .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound might share similar properties .
  • Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against various pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological activities attributed to this compound:

Compound NameStructureUnique Features
2-Azabicyclo[3.3.0]octaneStructureLarger bicyclic system; different interactions
7-Azabicyclo[4.3.0]nonaneStructureNitrogen in a different position; distinct pharmacological properties
3-Azabicyclo[2.2.1]heptaneStructureSmaller structure; different reactivity patterns due to ring strain

These compounds exhibit varying degrees of biological activity depending on their structural features and functional groups .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use nitrile or neoprene gloves, full chemical protective clothing, and eye/face shields to prevent skin/eye contact . Ensure local exhaust ventilation to minimize aerosol formation. For respiratory protection, employ NIOSH/CEN-approved P95 (US) or P1 (EU) filters for low exposure, or OV/AG/P99 (US) filters for higher-risk scenarios . Store at 2–8°C in airtight containers to maintain stability . Always consult SDS prior to use and dispose of waste via licensed facilities .

Q. How is this compound synthesized, and what steps ensure optimal yield?

  • Methodological Answer: While direct synthesis data is unavailable, analogous Boc-protected bicyclic compounds (e.g., methanoprolines) are synthesized via cycloaddition or Mitsunobu reactions. Critical steps include:
  • Protecting the amine with Boc anhydride in tetrahydrofuran (THF) under inert atmosphere.
  • Cyclization using catalytic palladium or copper reagents.
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress by TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

Q. What first-aid measures are recommended for accidental exposure?

  • Methodological Answer:
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Eye exposure: Irrigate with saline for 15 minutes; seek immediate medical evaluation .

Q. Which solvents are compatible for dissolving this compound?

  • Methodological Answer: Based on structural analogs (e.g., methanoprolines), polar aprotic solvents like DMSO or DMF are suitable. For reactions, test solubility in dichloromethane (DCM) or THF. Avoid aqueous buffers unless pH-adjusted (carboxylic acid group may require neutralization) .

Q. How should stability and degradation be monitored during storage?

  • Methodological Answer: Store at 2–8°C in desiccated conditions. Monitor for color changes (yellowing indicates degradation) or precipitation. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity monthly; a >5% impurity peak suggests instability .

Advanced Research Questions

Q. What computational methods predict the conformational impact of the bicyclo[3.1.0]hexane scaffold?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to analyze ring strain and torsional angles. Compare with X-ray crystallography data of analogs (e.g., methanoprolines) to validate rigidity. Molecular dynamics simulations (AMBER force field) can model interactions in solvent environments .

Q. How can stereochemical purity be confirmed, and what analytical challenges arise?

  • Methodological Answer: Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to resolve enantiomers. For NMR, analyze coupling constants (J values) in 1H^1H spectra (e.g., vicinal protons on the bicyclic core). Challenges include signal overlap due to rigid structure; employ 13C^{13}C-DEPT or 2D-COSY for clarity .

Q. What strategies mitigate genotoxic risks in cell-based assays?

  • Methodological Answer: Pre-screen using Ames tests (TA98 strain ± metabolic activation) to assess mutagenicity. If IARC/ACGIH carcinogenicity flags apply (e.g., components ≥0.1% ), use lower concentrations (<10 µM) and include antioxidant buffers (e.g., ascorbate) to reduce reactive byproducts. Conduct assays in sealed, vented systems to limit aerosol exposure .

Q. How is the Boc group selectively removed without degrading the bicyclic core?

  • Methodological Answer: Treat with trifluoroacetic acid (TFA)/DCM (1:4 v/v) for 2 hours at 0°C to cleave Boc while preserving the carboxylic acid. Neutralize with cold NaHCO3 and extract with DCM. Confirm deprotection via IR (loss of ~1680 cm1^{-1} Boc carbonyl peak) .

Q. What synthetic routes optimize enantiomeric excess for the (1S,4R,5S) configuration?

  • Methodological Answer:
    Employ asymmetric catalysis: Use (R)-BINAP/PdCl2 for Suzuki coupling to install chirality. Alternatively, enzymatic resolution (e.g., lipase PS-30) in tert-butyl methyl ether can separate enantiomers. Monitor ee by polarimetry ([α]D_D +15° to +20° in CHCl3 for desired isomer) .

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